molecular formula C16H24N2O5 B2676769 N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034296-22-3

N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Katalognummer: B2676769
CAS-Nummer: 2034296-22-3
Molekulargewicht: 324.377
InChI-Schlüssel: DGMXBFNQWRZCEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C16H24N2O5 and its molecular weight is 324.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article discusses its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C_{13}H_{19}N_{3}O_{5}
  • Molecular Weight : 299.31 g/mol

The structural features include a dimethoxyethyl group, a tetrahydro-2H-pyran moiety, and an isonicotinamide backbone, which are crucial for its biological interactions.

Research indicates that this compound exhibits activity through several mechanisms:

  • COX-2 Inhibition : The compound has been analyzed for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Studies utilizing quantitative structure-activity relationship (QSAR) models have demonstrated that modifications to the molecular structure can enhance inhibitory potency against COX-2, suggesting a pathway for optimizing anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isonicotinamide compounds possess antimicrobial properties. The presence of the tetrahydro-pyran ring may enhance membrane permeability, leading to increased efficacy against bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies focus on how different functional groups influence the biological activity of the compound. Key findings include:

Functional Group Effect on Activity
Dimethoxyethyl groupEnhances solubility and bioavailability
Tetrahydro-pyran moietyIncreases binding affinity to target enzymes
Isonicotinamide backboneEssential for maintaining biological activity

These insights help guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies and Experimental Findings

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing inflammation and pain associated with arthritis. The pharmacokinetics of these compounds indicate favorable absorption and distribution profiles.
  • In Vitro Assays : Laboratory assays have demonstrated that the compound exhibits significant inhibition of COX-2 at low micromolar concentrations, indicating potential for therapeutic use in inflammatory diseases .
  • Comparative Analysis : A comparative study with other known COX inhibitors revealed that this compound has a unique profile that may offer advantages over existing therapies, particularly in terms of side effects and efficacy .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anticancer Activity
Research indicates that N-(2,2-dimethoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits significant cytotoxic effects against various cancer cell lines. A study showed that derivatives of isonicotinamide compounds can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapies .

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutic agents .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Preliminary tests indicate that it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Data Table: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL

Formulation and Delivery

The incorporation of this compound into drug formulations is being explored to enhance bioavailability and therapeutic efficacy:

1. Nanoparticle Systems
Recent advancements in drug delivery systems utilizing nanoparticles have shown improved solubility and targeted delivery for isonicotinamide derivatives. The encapsulation of this compound in lipid-based nanoparticles has been reported to enhance its pharmacokinetic profile .

Data Table: Formulation Strategies

Formulation TypeAdvantagesReference
Lipid-based NanoparticlesImproved solubility and targeting
Polymeric MicellesSustained release and reduced toxicity

Eigenschaften

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-20-15(21-2)10-18-16(19)13-3-6-17-14(9-13)23-11-12-4-7-22-8-5-12/h3,6,9,12,15H,4-5,7-8,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXBFNQWRZCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=NC=C1)OCC2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.